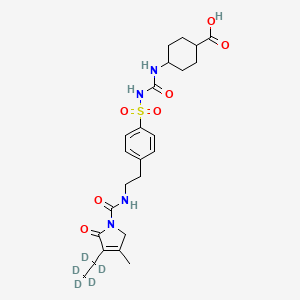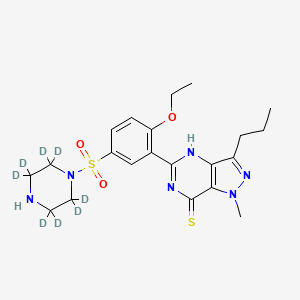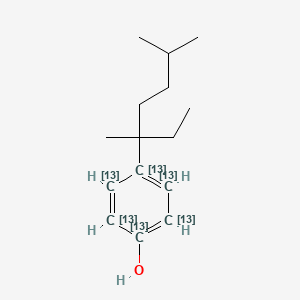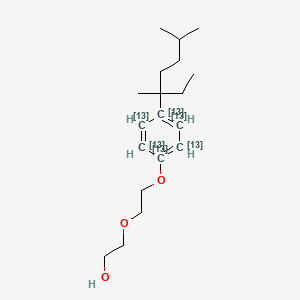
Amonafide-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amonafide-d6 is a deuterium-labeled analog of Amonafide, a compound that has been extensively studied for its potential in cancer treatment. The deuterium labeling in this compound enhances its stability and accuracy in analytical and pharmacokinetic research, making it a valuable tool in scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
Amonafide-d6 is synthesized by incorporating deuterium into the dimethylaminoethyl side chain of Amonafide. The process involves the use of deuterated reagents to replace the hydrogen atoms with deuterium. The reaction conditions typically include controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and accuracy of the deuterium labeling .
化学反应分析
Types of Reactions
Amonafide-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted analogs with different functional groups .
科学研究应用
Amonafide-d6 is widely used in scientific research due to its enhanced stability and accuracy. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantification.
Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of Amonafide in biological samples.
Cancer Research: Investigated for its potential in treating various cancers, including breast, ovarian, and prostate cancer
Drug Development: Used in the development of new derivatives with improved anticancer properties and reduced toxicity.
作用机制
Amonafide-d6, like its parent compound Amonafide, acts as a DNA intercalating agent and inhibitor of topoisomerase II. It stabilizes the topoisomerase II-DNA covalent complexes, leading to DNA damage and cell death. This mechanism is crucial for its anticancer activity, as it disrupts the replication and transcription processes in cancer cells .
相似化合物的比较
Amonafide-d6 is unique due to its deuterium labeling, which enhances its stability and accuracy in research applications. Similar compounds include:
Numonafides: Derivatives of Amonafide with modifications to reduce toxicity while retaining anticancer properties.
Naphthalimides: A class of compounds to which Amonafide belongs, known for their DNA intercalating properties.
Amonafide N-mustard derivatives: Compounds with similar but higher cytotoxic activity compared to Amonafide.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound in scientific research.
属性
IUPAC Name |
5-amino-2-[2-[bis(trideuteriomethyl)amino]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALIKSFLSVKIS-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
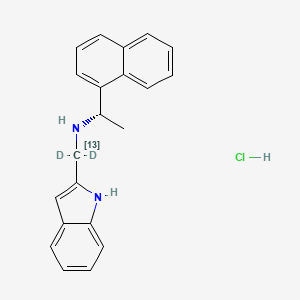
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
